Cas no 438577-62-9 (5-Thiazolemethanol,a,4-dimethyl-2-[4-(trifluoromethyl)phenyl]-)

5-Thiazolemethanol,a,4-dimethyl-2-[4-(trifluoromethyl)phenyl]- structure
438577-62-9 structure
Product Name:5-Thiazolemethanol,a,4-dimethyl-2-[4-(trifluoromethyl)phenyl]-
Numero CAS:438577-62-9
MF:C13H12F3NOS
MW:287.300692558289
CID:324562
PubChem ID:22647631
Update Time:2025-04-19

5-Thiazolemethanol,a,4-dimethyl-2-[4-(trifluoromethyl)phenyl]- Proprietà chimiche e fisiche

Nomi e identificatori

    • 5-Thiazolemethanol,a,4-dimethyl-2-[4-(trifluoromethyl)phenyl]-
    • 1-[4-METHYL-2-(4-TRIFLUOROMETHYLPHENYL)THIAZOL-5-YL]ETHANOL
    • 1-[4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]ethanol
    • (R,S)-1-[4-methyl-2-(4-trifluoromethyl-phenyl)-thiazol-5-yl]-ethanol
    • (rac)-1-[4-methyl-2-(4-trifluoromethyl-phenyl)-thiazol-5-yl]-ethanol
    • [rac]-1-[4-methyl-2-(4-trifluoromethyl-phenyl)-thiazol-5-yl]-ethanol
    • 1-(4-METHYL-2-(4-(TRIFLUOROMETHYL)PHENYL)THIAZOL-5-YL)ETHANOL
    • FT-0687670
    • I14-9257
    • KB-217493
    • SureCN3371882
    • 1-[4-Methyl-2-(4-trifluoromethyl-phenyl)-thiazol-5-yl]-ethanol
    • 1-{4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}ethan-1-ol
    • AKOS015918117
    • A7013
    • SCHEMBL3371882
    • 438577-62-9
    • DTXSID50627307
    • 1-[4-Methyl-2-(4-trifluoromethyl-phenyl)-thiazol-5-yl-]-ethanol
    • Inchi: 1S/C13H12F3NOS/c1-7-11(8(2)18)19-12(17-7)9-3-5-10(6-4-9)13(14,15)16/h3-6,8,18H,1-2H3
    • Chiave InChI: SVYRQELBDSYTBO-UHFFFAOYSA-N
    • Sorrisi: S1C(C2C=CC(C(F)(F)F)=CC=2)=NC(C)=C1C(C)O

Proprietà calcolate

  • Massa esatta: 287.059
  • Massa monoisotopica: 287.059
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta atomi pesanti: 19
  • Conta legami ruotabili: 2
  • Complessità: 305
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 61.4A^2
  • XLogP3: 3.5

Proprietà sperimentali

  • Densità: 1.316
  • Punto di ebollizione: 379.45°C at 760 mmHg
  • Punto di infiammabilità: 183.285°C
  • Indice di rifrazione: 1.537
  • PSA: 61.36000
  • LogP: 4.19060
Fornitori consigliati
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Hongxiang Biomedical Technology Co., Ltd.
上海帛亦医药科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
烟台朗裕新材料科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti